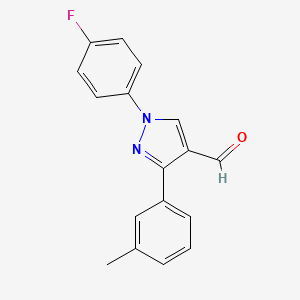

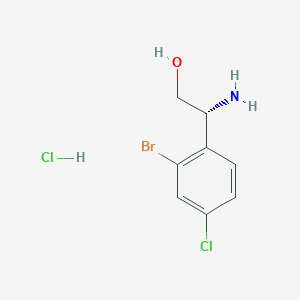

![molecular formula C18H16ClFN4OS B2663870 2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide CAS No. 2034392-49-7](/img/structure/B2663870.png)

2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

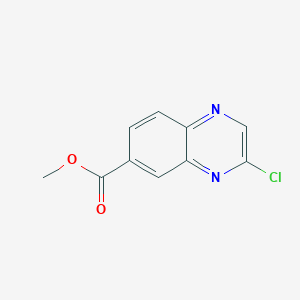

“2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a thiazolo[5,4-b]pyridine group, which is a heterocyclic compound containing a thiazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of a related compound involved a Suzuki coupling reaction to produce intermediates, which were then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce key intermediates. These intermediates underwent a deprotection reaction to afford the final compounds .

Molecular Structure Analysis

The 2-pyridyl thiazolo[5,4-b]pyridine scaffold of similar compounds has been found to fit well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve multiple steps. For example, the synthesis of a related compound involved a Suzuki coupling reaction to produce intermediates, which were then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce key intermediates. These intermediates underwent a deprotection reaction to afford the final compounds .

Wissenschaftliche Forschungsanwendungen

Phosphoinositide 3-Kinase Inhibitors

This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) in a study . The study showed that these N-heterocyclic compounds exhibited potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm .

Antioxidant Activity

Thiazolo[5,4-b]pyridines, which include the compound , have been found to exhibit high antioxidant activity .

Antimicrobial Activity

Some 2,4-disubstituted thiazoles, which are structurally similar to the compound, have shown potent inhibitory activity against certain microbes .

Anti-inflammatory Activity

Indole derivatives, which share a similar heterocyclic structure with the compound, have been reported to show anti-inflammatory activity .

Antifungal Activity

Thiazolo[5,4-b]pyridines have been reported to possess antifungal activities .

Antitumor Activity

Thiazolo[5,4-b]pyridines have also been identified and developed as compounds that exhibit antitumor activities .

Wirkmechanismus

While the exact mechanism of action for “2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide” is not specified in the search results, similar compounds have been found to show potent inhibitory activity against phosphoinositide 3-kinases (PI3K), which are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Zukünftige Richtungen

The future directions for research on “2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications. For example, compounds with similar structures have been found to show potent inhibitory activity against phosphoinositide 3-kinases (PI3K), suggesting potential applications in cancer immunotherapy . Further studies could also explore the synthesis of these compounds and their mechanisms of action .

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN4OS/c19-14-10-11(20)3-4-13(14)16(25)22-12-5-8-24(9-6-12)18-23-15-2-1-7-21-17(15)26-18/h1-4,7,10,12H,5-6,8-9H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVIAXLEJSKFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=C(C=C(C=C2)F)Cl)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

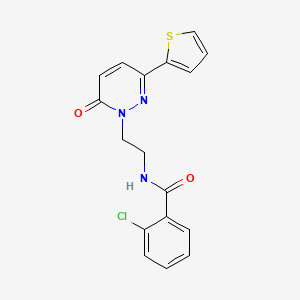

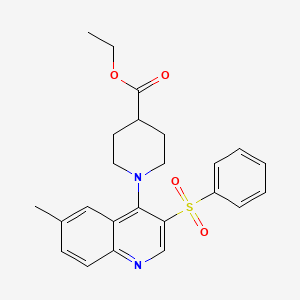

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2663791.png)

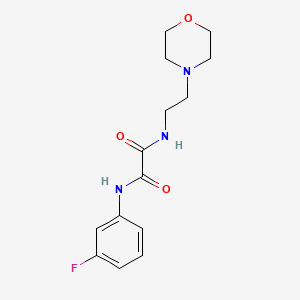

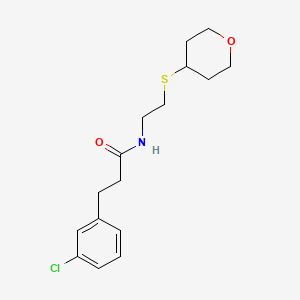

![9-(furan-2-ylmethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2663795.png)

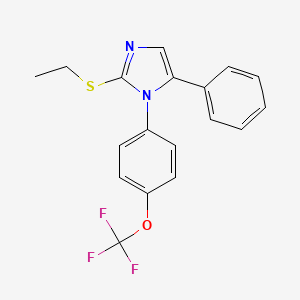

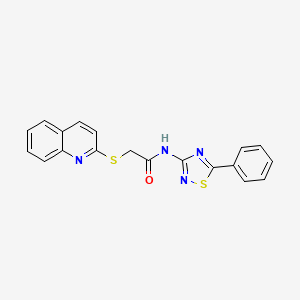

![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663801.png)

![N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2663806.png)

![4-[2-[[4-(4-Methylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2663810.png)